Product packaging for 2-O-Acetyl-alpha-L-rhamnose(Cat. No.:CAS No. 69557-94-4)

2-O-Acetyl-alpha-L-rhamnose

Cat. No.: B12710551
CAS No.: 69557-94-4
M. Wt: 206.19 g/mol
InChI Key: JAMRSAWASNAFCK-IMSDGWMTSA-N
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Description

2-O-Acetyl-alpha-L-Rhamnose is a selectively protected derivative of L-rhamnose, a 6-deoxy monosaccharide found naturally in plants and bacteria . This compound serves as a crucial synthetic intermediate and building block in organic and medicinal chemistry. Researchers utilize such acetylated sugar derivatives as protected intermediates for the synthesis of more complex biomolecules, including spironucleosides and other glycosylated compounds . The strategic protection of specific hydroxyl groups, like acetylation at the 2-position, is a common practice in carbohydrate chemistry to control reactivity during multi-step syntheses . Rhamnose-containing compounds are of significant interest in chemotherapeutic research. The biosynthetic pathways of L-rhamnose in bacteria, such as Mycobacterium tuberculosis, are considered promising drug targets because these pathways are absent in humans . Inhibiting rhamnose metabolism can disrupt the formation of the bacterial cell wall, offering a potential therapeutic strategy. Furthermore, various synthetic derivatives of L-rhamnose have demonstrated notable in vitro antimicrobial (antibacterial and antifungal) activities, highlighting the potential of this chemical class in developing new anti-infective agents . The compound is for Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers are encouraged to consult the scientific literature for specific synthetic protocols and application data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O6 B12710551 2-O-Acetyl-alpha-L-rhamnose CAS No. 69557-94-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69557-94-4

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

IUPAC Name

[(2R,3R,4R,5R,6S)-2,4,5-trihydroxy-6-methyloxan-3-yl] acetate

InChI

InChI=1S/C8H14O6/c1-3-5(10)6(11)7(8(12)13-3)14-4(2)9/h3,5-8,10-12H,1-2H3/t3-,5-,6+,7+,8+/m0/s1

InChI Key

JAMRSAWASNAFCK-IMSDGWMTSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)OC(=O)C)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)OC(=O)C)O)O

Origin of Product

United States

Occurrence and Distribution in Natural Products and Biopolymers

Presence in Plant-Derived Glycosides and Esters

The 2-O-Acetyl-alpha-L-rhamnose moiety has been identified as a structural component in certain plant-derived glycosides and esters, contributing to the diversity and complexity of these natural products.

Identification in Specific Flavonoid Glycosides and Rhamnopyranose Esters

More explicitly, this compound has been found as part of more complex rhamnopyranose esters. A notable example is 2-O-acetyl-3,4-di-O-(E)-p-methoxycinnamoyl-α-L-rhamnopyranoside , a compound isolated from Populus buergeriana. This molecule, with its combination of an acetyl group and two p-methoxycinnamoyl groups on the rhamnose core, has demonstrated significant protective effects against glutamate-induced neurodegeneration in scientific studies researchgate.net.

CompoundPlant SourceReference
kaempferol-3-O-(2,4-di-O-acetyl-alpha-L-rhamnopyranoside)Zingiber officinale, Zingiber spectabile, Zingiber zerumbetPubChem CID: 14825858
2-O-acetyl-3,4-di-O-(E)-p-methoxycinnamoyl-α-L-rhamnopyranosidePopulus buergeriana researchgate.net
Table 1: Examples of Plant-Derived Compounds Containing 2-O-Acetylated Rhamnose

Context within Complex Plant Cell Wall Polysaccharides (e.g., Pectins)

Pectins are a family of complex polysaccharides found in the primary cell walls of terrestrial plants. One of the major domains of pectin (B1162225) is rhamnogalacturonan-I (RG-I), which has a backbone of alternating rhamnose and galacturonic acid residues. The rhamnose residues in the RG-I backbone can be subject to O-acetylation nih.govosti.gov. While O-acetylation of rhamnose in pectins is a known modification, the most commonly reported position for this acetylation is the 3-O-position. The presence of this compound in pectins is not as widely documented in the scientific literature. However, the acetylation of pectic polysaccharides, including RG-I, is catalyzed by a suite of trichome birefringence-like (TBL) proteins, which act as O-acetyltransferases nih.gov. The specific positions of acetylation can vary depending on the plant species, tissue, and developmental stage, contributing to the structural and functional diversity of plant cell walls.

Integration into Bacterial Glycoconjugates and Cell Surface Structures

The this compound moiety is a significant structural component in the glycoconjugates of various bacteria, playing a crucial role in their interaction with the environment and host organisms.

Component of O-Antigenic Polysaccharides

The O-antigen is the outermost part of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria and is a major determinant of their serological specificity. The presence of this compound in the O-antigen is a key feature in several serotypes of Shigella flexneri, the causative agent of shigellosis.

In S. flexneri, the O-antigen is composed of repeating units of a tetrasaccharide backbone. The modification of this backbone by the addition of acetyl groups at specific positions on the rhamnose residues is a primary mechanism for generating different serotypes. Specifically, the 2-O-acetylation of the rhamnose I (RhaI) residue is responsible for the expression of the type III and group 6 antigenic determinants ebi.ac.uk. This modification is critical for the serological identity of serotypes such as 1b, 3a, 3b, and 4b. The removal of this O-acetyl group leads to a loss of the specific antigenicity of these strains.

Bacterial SpeciesSerotypesRole of this compoundReference
Shigella flexneri1b, 3a, 3b, 4bDeterminant of type III and group 6 antigenicity ebi.ac.uk
Table 2: Occurrence of this compound in Bacterial O-Antigens

Structural Motif in Capsular Polysaccharides (e.g., Streptococcus pneumoniae Serotype 7F)

The capsular polysaccharide is a major virulence factor for many pathogenic bacteria, protecting them from the host's immune system. In Streptococcus pneumoniae serotype 7F, the capsular polysaccharide contains an O-acetyl group on an internal L-rhamnose residue within its repeating unit. While the precise location is not always explicitly stated as 2-O- in all literature, the presence of this O-acetylated rhamnose is a critical structural motif. This modification is important for the antigenicity and immunogenicity of the serotype 7F capsular polysaccharide. Studies have shown that the O-acetyl group, while not strictly essential, plays a role in the recognition of the polysaccharide by antibodies and in eliciting a protective immune response.

Role in Other Bacterial Extracellular and Cell Wall Polysaccharides

Beyond O-antigens and specific capsular polysaccharides, rhamnose is a common constituent of various other bacterial cell wall and extracellular polysaccharides. Many Gram-positive bacteria, including species of Streptococcus and Lactococcus, possess rhamnose-rich cell wall polysaccharides that are functionally analogous to teichoic acids nih.govoup.com. These polysaccharides are crucial for cell wall architecture and pathogenesis.

Furthermore, some lactic acid bacteria, such as certain strains of Lactobacillus rhamnosus and Lactobacillus paracasei, produce rhamnose-rich exopolysaccharides (EPS) nih.govnih.gov. These EPS molecules can have immunomodulatory properties. While the presence of this compound in these specific examples is not explicitly detailed, the widespread occurrence of rhamnose in bacterial polysaccharides suggests that its acetylation at various positions, including 2-O, could be a more common modification than currently reported, contributing to the structural and functional diversity of these important biopolymers.

Occurrence in Microbial Glycolipids

The presence of this compound in microbial glycolipids, particularly in the well-studied class of rhamnolipids, is not a commonly reported structural feature. Extensive research on rhamnolipids, which are primarily produced by bacterial species such as Pseudomonas aeruginosa and various Burkholderia species, has elucidated a general structure consisting of one or two L-rhamnose moieties linked to β-hydroxy fatty acid chains of varying lengths. nih.govwikipedia.orgtandfonline.comnih.govdispersa.ca

Rhamnolipids are a diverse class of glycolipid biosurfactants, with numerous congeners identified. This diversity primarily arises from variations in the length, saturation, and branching of the fatty acid component, as well as the number of rhamnose units (mono- or di-rhamnolipids). nih.govwikipedia.orgtandfonline.comdispersa.ca The typical linkage between the two rhamnose units in di-rhamnolipids is an α-1,2-glycosidic bond. nih.gov While various structural modifications of rhamnolipids have been described, including differences in the lipid tail, the acetylation of the rhamnose sugar at the 2-O-position has not been identified as a naturally occurring modification in these molecules based on current scientific literature.

Detailed structural analyses of rhamnolipids from various microbial sources have been carried out using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com These studies have confirmed the core structure of rhamnose linked to hydroxy fatty acids but have not reported the presence of a 2-O-acetyl group on the rhamnose sugar.

It is important to distinguish microbial glycolipids, such as rhamnolipids which function as biosurfactants, from other complex microbial polysaccharides like the lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. While 2-O-acetylated rhamnose has been identified as a component of the O-antigen portion of the LPS in some bacteria, for instance in Shigella flexneri, this is a structurally and functionally distinct class of molecule from the glycolipid biosurfactants.

Biosynthetic Pathways of L Rhamnose and O Acetylation

Precursor Sugar Nucleotide Biosynthesis

The generation of nucleotide-activated rhamnose is the prerequisite for its use by glycosyltransferases. Three primary pathways have been identified across different domains of life. nih.govbiorxiv.org

The most common pathway for L-rhamnose biosynthesis, particularly in bacteria and archaea, utilizes dTTP and glucose-1-phosphate as starting materials. nih.govfrontiersin.org This pathway involves a conserved sequence of four enzymatic reactions catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes. nih.govnih.gov

RmlA (Glucose-1-phosphate thymidylyltransferase): This enzyme initiates the pathway by catalyzing the reaction between glucose-1-phosphate (Glc-1-P) and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate. frontiersin.orgnih.gov

RmlB (dTDP-D-glucose 4,6-dehydratase): The second step involves the NAD⁺-dependent dehydration of dTDP-D-glucose by RmlB to form dTDP-4-keto-6-deoxy-D-glucose. frontiersin.orgnih.gov

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): This enzyme catalyzes a double epimerization at carbons 3' and 5' of the hexose (B10828440) ring, converting dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-keto-L-rhamnose. nih.govnih.gov

RmlD (dTDP-4-keto-L-rhamnose reductase): In the final step, RmlD reduces the 4-keto group of dTDP-4-keto-L-rhamnose in an NADPH-dependent manner to yield the final product, dTDP-L-rhamnose. nih.govresearchgate.net

Table 1: Enzymes and Intermediates of the dTDP-L-Rhamnose Pathway

Enzyme EC Number Substrate Product
RmlA 2.7.7.24 Glucose-1-phosphate + dTTP dTDP-D-glucose
RmlB 4.2.1.46 dTDP-D-glucose dTDP-4-keto-6-deoxy-D-glucose
RmlC 5.1.3.13 dTDP-4-keto-6-deoxy-D-glucose dTDP-4-keto-L-rhamnose

Found primarily in plants and fungi, the UDP-L-rhamnose pathway starts with UDP-D-glucose. nih.govbiorxiv.org In plants like Arabidopsis thaliana, this conversion can be accomplished by a single, multifunctional enzyme known as Rhamnose Synthase (RHM). biorxiv.orgportlandpress.com These enzymes catalyze the complete sequence of dehydration, epimerization, and reduction reactions. nih.gov

The pathway proceeds via a UDP-4-keto-6-deoxy-glucose intermediate. nih.gov The RHM enzymes possess three distinct catalytic activities: UDP-D-glucose 4,6-dehydratase, UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, and UDP-4-keto-L-rhamnose 4-reductase. nih.gov In some organisms, these steps may be carried out by separate enzymes. mdpi.com

Table 2: Enzymes and Intermediates of the UDP-L-Rhamnose Pathway

Enzyme Catalytic Activities Substrate Product

A less common pathway, identified in certain bacteria such as Pseudomonas aeruginosa, synthesizes GDP-D-rhamnose. nih.govnih.gov This pathway is distinct from the L-rhamnose pathways and results in the D-enantiomer of the sugar. It begins with GDP-D-mannose and involves two key enzymes: GMD and RMD. researchgate.netresearchgate.net

GMD (GDP-D-mannose 4,6-dehydratase): This enzyme catalyzes the conversion of GDP-D-mannose into the intermediate GDP-4-keto-6-deoxy-D-mannose. nih.govresearchgate.net

RMD (GDP-4-keto-6-deoxy-D-mannose reductase): RMD then reduces this intermediate to form the final product, GDP-D-rhamnose. nih.govresearchgate.net

Interestingly, the GMD from P. aeruginosa has been shown to be bifunctional, capable of catalyzing the subsequent reduction step itself, though less efficiently than RMD. nih.govresearchgate.net

Table 3: Enzymes and Intermediates of the GDP-D-Rhamnose Pathway

Enzyme EC Number Substrate Product
GMD 4.2.1.47 GDP-D-mannose GDP-4-keto-6-deoxy-D-mannose

Enzymology of L-Rhamnosyl Transfer

Once synthesized, the activated nucleotide sugars serve as donors for rhamnosyltransferases, which are a class of glycosyltransferases. These enzymes are responsible for attaching the rhamnose sugar to a variety of acceptor molecules, thereby forming complex glycoconjugates. portlandpress.com

Rhamnosyltransferases catalyze the transfer of a rhamnose residue from a nucleotide donor to a specific acceptor substrate, which can range from small molecules like flavonoids to large polysaccharides. portlandpress.comnih.gov These enzymes are pivotal in the biosynthesis of bacterial lipopolysaccharides (LPS), plant flavonoids, and other natural products. portlandpress.com For example, in Pseudomonas aeruginosa, rhamnosyltransferase 1 is involved in the synthesis of mono-rhamnolipids, which are important virulence factors. ebi.ac.uk In plants, rhamnosyltransferases are key to modifying flavonoids, which can enhance their stability and bioactivity. oup.com

Rhamnosyltransferases exhibit a high degree of specificity for both the nucleotide sugar donor and the acceptor molecule. nih.gov For instance, the plant rhamnosyltransferase UGT89C1 from Arabidopsis thaliana shows strict specificity for the donor UDP-β-L-rhamnose. nih.govresearchgate.net Structural studies have identified key amino acid residues that are crucial for this donor recognition. nih.gov

The enzymes also demonstrate regiospecificity, catalyzing the formation of a glycosidic bond at a particular position on the acceptor molecule. oup.com This precision leads to the creation of specific linkages, such as α-1,2, α-1,3, or α-1,4, which define the final architecture and function of the glycoconjugate. The catalytic mechanism of these enzymes typically involves key amino acid residues, such as histidine, that act as a catalytic base to activate the acceptor for nucleophilic attack on the anomeric carbon of the donor sugar. nih.gov

Table 4: Examples of Rhamnosyltransferase Specificity

Enzyme Organism Donor Substrate Acceptor Substrate Product Linkage
UGT89C1 Arabidopsis thaliana UDP-β-L-rhamnose Flavonoids (e.g., Quercetin) Quercetin 7-O-rhamnoside
MrUGT78R1 Morella rubra UDP-Rha Flavonol aglycones (e.g., Myricetin) Myricetin 3-O-rhamnoside

Mechanisms of O-Acetylation at the C-2 Position of Alpha-L-Rhamnose

The addition of an acetyl group to the C-2 hydroxyl of an α-L-rhamnose residue is a precise biochemical modification that plays a significant role in the structural diversity of bacterial cell surface polysaccharides. This process is catalyzed by specific enzymes whose genetic determinants are often found on mobile genetic elements, contributing to the rapid evolution of bacterial serotypes. The bacterium Shigella flexneri, a major cause of bacillary dysentery, serves as a primary model for understanding this mechanism, where O-acetylation of its O-antigen dictates its serological identity.

Identification and Characterization of Specific Acetyltransferases

The key enzymes responsible for the 2-O-acetylation of rhamnose are O-acetyltransferases. In Shigella flexneri, the modification occurs on a specific rhamnose residue (designated RhaI) within the repeating tetrasaccharide unit of the O-antigen.

The primary enzyme identified is an O-acetyltransferase encoded by the oac gene, which has also been referred to as oacA. nih.govasm.org This enzyme is responsible for the 2-O-acetylation of the RhaI residue, a modification that confers the group 6 antigenic determinant in several S. flexneri serotypes, including 1b, 3a, 3b, and 4b. nih.govnih.gov Research has also identified a divergent variant of this gene, named oac1b, in serotype 1b strains, which performs the same function. omjournal.org

The specificity of these enzymes is remarkable. The S. flexneri O-antigen backbone contains three distinct rhamnose residues (RhaI, RhaII, and RhaIII). The OacA/Oac1b transferase specifically targets the C-2 hydroxyl of RhaI. This is in contrast to other acetyltransferases, such as OacB and OacC, which mediate acetylation at the C-3 or C-4 positions of a different rhamnose residue (RhaIII) within the same polysaccharide backbone. asm.orgnih.gov This enzymatic precision highlights a sophisticated mechanism for generating specific epitopes on the cell surface.

Table 1. Rhamnose O-Acetyltransferases in Shigella flexneri
EnzymeEncoding Gene(s)Substrate ResiduePosition of AcetylationResulting Antigenic Determinant
O-acetyltransferase Aoac, oacA, oac1bα-L-Rhamnose I (RhaI)C-2Group O-factor 6 nih.govasm.org
O-acetyltransferase BoacBα-L-Rhamnose III (RhaIII)C-3 / C-4Group O-factor 9 nih.govasm.org
O-acetyltransferase CoacCα-L-Rhamnose III (RhaIII)C-3 / C-4Group O-factor 9 nih.gov

Genetic Loci Associated with O-Acetylation (e.g., in Bacterial Polysaccharide Synthesis)

The genes encoding O-acetyltransferases are frequently located on mobile genetic elements, which facilitates their transfer between bacterial strains and drives the emergence of new serotypes. This is a key mechanism for creating O-antigen diversity in S. flexneri.

The gene responsible for 2-O-acetylation, oac (oacA/oac1b), is carried by the temperate bacteriophage Sf6. nih.govasm.orgomjournal.orgnih.gov When this phage infects a bacterial cell and integrates its DNA into the host chromosome (a process called lysogenic conversion), the host cell acquires the ability to acetylate its O-antigen, thereby changing its serotype. nih.gov For example, infection by phage Sf6 can convert S. flexneri serotype Y to serotype 3b. nih.gov The oac gene is located on the phage genome directly adjacent to the gene for the phage integrase, the enzyme that facilitates the integration of the phage DNA into the bacterial chromosome. nih.gov

This genetic arrangement contrasts with the loci for other rhamnose acetylations. For instance, the oacB gene, responsible for 3/4-O-acetylation, is found on a transposon-like mobile element, while the oacC gene is located within a different prophage integrated into the chromosome. nih.govasm.orgnih.gov The use of different mobile elements like bacteriophages and transposons to carry these modification genes underscores the evolutionary pressure on bacteria to alter their surface antigens.

Table 2. Genetic Loci of S. flexneri Rhamnose O-Acetyltransferase Genes
GeneAcetylation TargetGenetic ElementLocation
oacA / oac1b2-O-Ac of RhaITemperate Bacteriophage Sf6Phage genome, adjacent to integrase gene nih.govnih.gov
oacB3/4-O-Ac of RhaIIITransposon-like elementBacterial chromosome nih.govasm.org
oacC3/4-O-Ac of RhaIIIProphageBacterial chromosome nih.gov

Regulation of Acetylation Degree and Specificity

The O-acetylation of rhamnose is a highly regulated process, ensuring both the correct placement of the acetyl group (specificity) and controlling the proportion of residues that are modified (degree).

Specificity is primarily determined by the unique protein structure of each O-acetyltransferase. As noted, the OacA enzyme is specific for the C-2 position of the RhaI residue, while OacB and OacC act on the C-3/C-4 positions of RhaIII. nih.govnih.gov This strict substrate specificity ensures that distinct and serologically important epitopes are generated.

The degree of acetylation, however, is often non-stoichiometric, meaning that not every repeating unit of the polysaccharide is modified. oup.com The proportion of acetylated rhamnose residues can vary significantly among different bacterial strains and can even be influenced by external factors such as laboratory storage and cultivation conditions. nih.govoup.com This variability points to several layers of regulation:

Genetic Presence: The most fundamental level of regulation is the presence or absence of the acetyltransferase gene itself, which is controlled by the lysogenic conversion of bacteriophages like Sf6. nih.gov

Gene Expression: The expression of phage-borne genes can be influenced by the physiological state of the host bacterium. While specific regulatory pathways for the oacA gene have not been fully detailed, it is plausible that environmental cues or the bacterial growth phase could modulate its transcription, leading to variations in enzyme levels and, consequently, the degree of O-acetylation.

Substrate Availability: The enzymatic reaction requires an acetyl donor, typically Acetyl-CoA, which is a central metabolite. The availability of Acetyl-CoA within the cell could potentially influence the efficiency of the O-acetylation reaction.

The non-stoichiometric nature of this modification suggests a dynamic process where the final acetylation pattern on the cell surface is a result of the interplay between the rate of O-antigen synthesis and transport, and the activity of the O-acetyltransferase enzyme.

Chemical Synthesis and Derivatization Strategies

Stereoselective Total Synthesis of 2-O-Acetyl-alpha-L-Rhamnose

The total synthesis of this compound is a multi-step process that requires precise control over the stereochemistry at each chiral center. The key steps involve the appropriate selection of a starting material, strategic use of protecting groups, stereoselective glycosylation, and finally, the selective acetylation of the 2-hydroxyl group. While a direct total synthesis of this specific compound is not extensively detailed in singular reports, the principles and methodologies can be compiled from the synthesis of related acetylated rhamnosides.

The formation of the glycosidic bond is a critical step in carbohydrate chemistry, and the stereoselective synthesis of α-L-rhamnosides is often challenging. The stereochemical outcome of a glycosylation reaction is highly dependent on the nature of the glycosyl donor, the acceptor, the promoter, and the protecting groups on the sugar ring.

Several glycosylation methodologies have been explored for the synthesis of rhamnosides. The use of rhamnosyl donors with a participating group at the C-2 position, such as an acetyl group, generally favors the formation of a 1,2-trans-glycosidic linkage through the formation of an intermediate dioxolenium ion. However, to achieve the desired α-(1,2-cis)-linkage, non-participating protecting groups are typically employed at the C-2 position.

The choice of protecting groups on the rhamnose moiety has been shown to significantly influence the stereoselectivity of glycosylation. For instance, studies have revealed that the presence of bulky silyl (B83357) protecting groups, such as tert-butyldimethylsilyl (TBS), at the C-3 and C-4 positions of a rhamnosyl donor can be crucial for inducing high β-selectivity in certain glycosylation reactions. Conversely, a bulky silyl group at the C-2 position can hinder β-selectivity jst.go.jpnih.gov.

Glycosyl trichloroacetimidates are effective donors for the formation of α-rhamnosides. The synthesis of a 2,3,4-tri-O-acetyl-α-L-rhamnopyranoside trichloroacetimidate (B1259523) donor has been reported as a key intermediate in the synthesis of α-L-rhamnosyl ceramide nih.gov. This donor, upon reaction with a suitable acceptor in the presence of a Lewis acid promoter, can lead to the formation of the α-glycosidic linkage.

The following table summarizes different glycosylation strategies for rhamnosides and their typical stereochemical outcomes.

Glycosyl Donor TypeC-2 Protecting GroupTypical Stereochemical OutcomeReference
ThioglycosideAcetyl (participating)1,2-trans (β-D-rhamnoside)General Principle
TrichloroacetimidateBenzyl (B1604629) (non-participating)1,2-cis (α-L-rhamnoside) nih.gov
Rhamnosyl bromideCarbonate (non-participating)β-selective (heterogeneous)General Principle
2-O-Rhamnosylated glucosyl donorSilyl groupsβ-selective jst.go.jpnih.gov

Achieving selective O-acetylation at the C-2 position of L-rhamnose requires a careful protecting group strategy to differentiate the various hydroxyl groups. A common approach involves the use of orthogonal protecting groups that can be selectively removed under different reaction conditions.

One strategy involves the regioselective acylation of a partially protected rhamnopyranoside. For example, the dibutyltin (B87310) oxide method has been successfully employed for the regioselective acylation of benzyl α-L-rhamnopyranoside, leading to the formation of the 3-O-acyl derivative as the major product researchgate.net. To achieve 2-O-acetylation, a different strategy is required.

A plausible route to this compound would involve the following steps:

Protection of the anomeric hydroxyl group, for instance, as a methyl glycoside.

Selective protection of the C-3 and C-4 hydroxyl groups. This can be achieved through the formation of a cyclic acetal, such as an isopropylidene or benzylidene acetal, across these two positions.

Acetylation of the remaining free hydroxyl group at the C-2 position using an acetylating agent like acetic anhydride (B1165640) in the presence of a base such as pyridine.

Deprotection of the C-3 and C-4 hydroxyl groups and the anomeric position to yield the final product.

The following table outlines a potential protecting group strategy for the synthesis of this compound.

StepReactionProtecting Group(s) InvolvedPurpose
1GlycosidationMethyl (Me)Protects the anomeric position
2Acetal FormationIsopropylidene or BenzylideneProtects C-3 and C-4 hydroxyls
3AcetylationAcetyl (Ac)Acetylates the C-2 hydroxyl
4Deprotection-Removal of all protecting groups

Synthesis of Complex Glycoconjugates Incorporating this compound

The incorporation of this compound into larger oligosaccharides and other glycoconjugates is a key area of research, as this modification can significantly impact the biological activity and immunological properties of the resulting molecules.

The synthesis of oligosaccharides containing 2-O-acetylated rhamnose residues requires a convergent strategy, where pre-synthesized monosaccharide building blocks are sequentially coupled. A glycosyl donor of 2-O-acetyl-rhamnose, appropriately protected at the other positions, would be a crucial intermediate.

For instance, the synthesis of a disaccharide, 4-O-α-D-glucopyranosyl-L-rhamnose, has been reported using a 2-O-benzyl-protected glucopyranosyl bromide donor and a methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside acceptor cdnsciencepub.com. A similar strategy could be envisioned where a 2-O-acetyl-rhamnosyl donor is coupled with a suitable acceptor to form a disaccharide. The presence of the 2-O-acetyl group in the donor would likely influence the stereochemical outcome of the glycosylation, favoring a 1,2-trans linkage.

Chemoenzymatic approaches combine the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis. While specific examples of the chemoenzymatic synthesis of glycoconjugates incorporating this compound are not widely reported, the general principles of this methodology are applicable.

This approach could involve the enzymatic transfer of a rhamnose residue to an acceptor, followed by chemical, regioselective acetylation. Alternatively, a chemically synthesized 2-O-acetyl-rhamnose derivative could serve as a substrate for a glycosyltransferase, provided the enzyme can tolerate this modification. The development of glycosyltransferases with broader substrate specificity or the engineering of existing enzymes could open up new avenues for the chemoenzymatic synthesis of these structures.

Preparation of Labeled Derivatives for Research Applications

Labeled derivatives of this compound are invaluable tools for studying its biological roles, including its metabolism, transport, and interaction with other molecules. Isotopically labeled compounds, for example with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), can be used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to trace the fate of the molecule in biological systems.

Furthermore, the introduction of reporter groups, such as fluorescent tags or biotin, can facilitate the detection and visualization of the molecule in cellular and molecular biology experiments. The synthesis of such derivatives would typically involve the use of a labeled precursor in the synthetic route or the selective modification of the final product.

Synthesis of Isotopically Labeled Probes (e.g., Fluorine-18)

The development of radiolabeled sugar analogs is a significant area of research, particularly for non-invasive imaging techniques such as PET. Following the success of 2-deoxy-2-[¹⁸F]fluoroglucose (FDG) in clinical settings, efforts have been made to create similar probes from other sugars, including L-rhamnose, to target specific biological processes like bacterial or fungal infections.

The synthesis of fluorine-18 (B77423) labeled L-rhamnose derivatives typically involves a multi-step process that starts with commercially available L-rhamnose. A common strategy is to first protect the hydroxyl groups of the sugar with acetyl groups. This is followed by the introduction of a good leaving group, such as a trifluoromethanesulfonate (B1224126) (triflate), at the desired position for radiolabeling.

A key precursor for the synthesis of 2-deoxy-2-[¹⁸F]fluoro-L-rhamnose is 1,3,4-tri-O-acetyl-2-O-trifluoromethanesulfonyl-α-L-mannopyranose. The synthesis of this precursor can be achieved through several steps, including per-O-acetylation of L-rhamnose, selective deacetylation at the 2-position, and subsequent triflation.

The core of the radiolabeling process is a nucleophilic substitution reaction where the triflate group is displaced by the [¹⁸F]fluoride ion. This reaction is carried out in the presence of a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 complex, to enhance the reactivity of the fluoride (B91410) ion. The final step involves the removal of the acetyl protecting groups (hydrolysis) to yield the desired fluorine-18 labeled L-rhamnose derivative.

Parameter Value Reference
PrecursorAcetyl-protected triflate of rhamnose nih.gov
RadioisotopeFluorine-18 ([¹⁸F]) nih.gov
Key ReactionNucleophilic Substitution nih.gov
Overall Synthesis Time~90 minutes nih.govnih.gov
Radiochemical Yield7-27% nih.govnih.govmdpi.com
Radiochemical Purity>95% nih.govnih.gov

These fluorine-18 labeled L-rhamnose derivatives have shown stability in vivo and are being investigated as potential PET tracers for imaging infections.

Derivatization for Spectroscopic or Binding Studies

Chemical derivatization of this compound and related rhamnopyranosides is a fundamental strategy to facilitate their characterization by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), and to investigate their interactions in biological systems. The attachment of various chemical groups can help in structure elucidation and in the creation of probes for binding assays.

Derivatization for Spectroscopic Analysis:

The regioselective acylation of rhamnopyranosides is a common method to produce derivatives with specific properties. For instance, the introduction of other acyl groups (e.g., stearoyl, palmitoyl, myristoyl, lauroyl) at specific hydroxyl positions of a rhamnopyranoside can be achieved using methods like the dibutyltin oxide method. This method allows for the selective activation of one hydroxyl group over others.

Once a specific position is acylated, the remaining free hydroxyl groups can be acetylated. For example, a 3-O-stearoyl-α-L-rhamnopyranoside can be converted to its 2,4-di-O-acetyl derivative. These fully acylated derivatives are often more soluble in solvents used for NMR (like CDCl₃) and the distinct chemical shifts of the acetyl and other acyl protons in ¹H NMR spectra help to confirm the position of the initial acylation. The presence and position of these acyl groups can be unequivocally confirmed by a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Derivatization for Binding Studies:

To study the binding of rhamnose-containing structures to biological targets like antibodies, specific derivatives are synthesized. An example is the synthesis of α-L-Rhamnosyl Ceramide. In this case, a fully protected rhamnosyl donor, such as 2,3,4-tri-O-acetyl-1-(2,2,2-trichloroethanimidate)-α-L-rhamnopyranoside, is coupled with a ceramide acceptor. The resulting glycolipid can then be incorporated into liposomes or cell membranes.

These modified liposomes or cells can then be used in binding assays, such as fluorescence microscopy or flow cytometry, to study their interaction with anti-rhamnose antibodies. The presence of the 2-O-acetyl group on the rhamnose unit can be a critical part of the epitope recognized by specific antibodies, as demonstrated in studies with Shigella flexneri O-antigens. The removal of this acetyl group can lead to a loss of antibody binding, highlighting the importance of this specific derivatization in molecular recognition. ebi.ac.uk

Derivative Type Purpose Analytical Techniques
Di-O-acyl rhamnopyranosidesStructural Elucidation¹H NMR, ¹³C NMR, FT-IR
α-L-Rhamnosyl CeramideAntibody Binding AssaysFluorescence Microscopy, Flow Cytometry

Advanced Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Configuration Elucidation

NMR spectroscopy stands as a powerful, non-invasive tool for the detailed structural analysis of 2-O-Acetyl-alpha-L-rhamnose, providing critical insights into the location of the acetyl group and the stereochemistry of the molecule.

The presence and position of the acetyl group on the rhamnose ring are unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. In the ¹H NMR spectrum, the methyl protons of the O-acetyl group typically appear as a sharp singlet at approximately δ 2.18 ppm. A key indicator of acetylation at the O-2 position is the significant downfield shift of the H-2 proton signal. For instance, the H-2 proton of the rhamnose residue shifts from approximately δ 4.0 ppm in a non-acetylated state to a range of δ 5.14–5.25 ppm upon acetylation. This deshielding effect is a direct consequence of the electron-withdrawing nature of the adjacent acetyl carbonyl group.

Similarly, ¹³C NMR data provides confirmatory evidence. The carbonyl carbon of the acetyl group resonates at approximately δ 174.0 ppm, and the methyl carbon appears around δ 21.5 ppm. Acetylation at the O-2 position induces a characteristic downfield shift in the C-2 signal (e.g., from δ 72.3 ppm to δ 75.3 ppm) and upfield shifts in the signals of the flanking C-1 and C-3 carbons (e.g., C-1 from δ 103.1 to δ 101.9 ppm and C-3 from δ 72.8 to δ 71.0 ppm), a phenomenon consistent with the known effects of O-acetylation on pyranose rings. The α-configuration of the L-rhamnose unit is typically confirmed by a relatively small J H-1,H-2 coupling constant of about 2 Hz.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Changes upon O-Acetylation at Position 2 of α-L-Rhamnose.

Atom Non-O-acetylated Chemical Shift (δ ppm) 2-O-Acetylated Chemical Shift (δ ppm) Reference
¹H NMR
H-2 ~4.0 5.14 - 5.25
¹³C NMR
C-1 ~103.1 ~101.9
C-2 ~72.3 ~75.3
C-3 ~72.8 ~71.0
Acetyl CO - ~174.0
Acetyl CH₃ - ~21.5

While 1D NMR provides initial data, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to establish proton-proton (¹H-¹H) coupling networks within the rhamnose spin system, allowing for the sequential assignment of protons from H-1 through H-6.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates each proton with its directly attached carbon, enabling the straightforward assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for localizing the acetyl group. It reveals long-range (2-3 bond) correlations between protons and carbons. A definitive cross-peak between the H-2 proton (at δ ~5.14-5.25 ppm) and the carbonyl carbon of the acetyl group (at δ ~174.0 ppm) provides unequivocal proof of the O-2 acetylation site. This correlation is the gold standard for determining the position of O-acetyl groups in carbohydrates.

Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure and conformational preferences of the molecule in solution. For an α-L-rhamnopyranose ring, which typically adopts a ⁴C₁ chair conformation, specific intra-residue NOEs are expected. Furthermore, in the context of a larger oligosaccharide or polysaccharide, inter-residue NOEs can be observed, for example, between the anomeric proton (H-1) of one residue and a proton of the adjacent residue, which helps to define the glycosidic linkage conformation.

Mass Spectrometry for Glycan Sequencing and Acetylation Site Determination

Mass spectrometry (MS) is a complementary technique to NMR that provides information on molecular weight and composition. When coupled with fragmentation techniques, it becomes a powerful tool for sequencing glycans and pinpointing modification sites.

In mass spectrometry, the fragmentation pattern of a carbohydrate is highly dependent on its structure, including the position of substituents like acetyl groups. While detailed fragmentation analysis of isolated this compound is not extensively documented in the provided search results, the general principles of glycan fragmentation apply. Specific fragment ions would be expected that retain the acetyl group, and their mass would help to constrain its location to the rhamnose unit. The loss of an acetyl group (42 Da) is often a characteristic neutral loss observed in the MS/MS spectra of acetylated sugars.

In the broader fields of glycomics and metabolomics, the identification of this compound within complex biological mixtures is a key objective. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to separate the components of a mixture before they are analyzed by the mass spectrometer. The accurate mass measurement and characteristic fragmentation patterns serve as a fingerprint for the identification of this specific acetylated sugar among a multitude of other metabolites. This allows for the study of its distribution and abundance in various biological systems. google.com

X-ray Crystallography of Acetylated Rhamnose-Containing Macromolecules

While a crystal structure of a protein directly complexed with an oligosaccharide containing a 2-O-acetylated-alpha-L-rhamnose residue is not available in the Protein Data Bank, significant insights can be drawn from structural studies of antibodies that recognize O-antigens containing this modification, as well as from crystallographic data of closely related acetylated rhamnose compounds.

Structural Insights into Protein-Glycan Interactions

The O-antigen of the bacterium Shigella flexneri is a key determinant of its serotype and a major target for the host immune response. Several S. flexneri serotypes are characterized by the presence of O-acetyl groups on the rhamnose residues of their O-antigen repeating units. For instance, the addition of an O-acetyl group at the 2-position of a rhamnose I residue (RhaI) is a feature of serotypes 3a, 3b, and 4b. omjournal.org

A pivotal study on the structural basis of O-antigen recognition involves the monoclonal antibody F22-4, which is protective against S. flexneri serotype 2a. While the initial crystal structures of F22-4 were in complex with synthetic, non-acetylated O-antigen fragments, subsequent research has explored the antibody's interaction with specifically O-acetylated oligosaccharides. pnas.orgresearchgate.net This work provides critical, albeit indirect, structural insights into how 2-O-acetylated rhamnose is accommodated in a protein binding site.

Binding studies of the F22-4 antibody with a series of synthetic decasaccharides, representing different O-acetylation patterns of the S. flexneri 2a O-antigen, have revealed the nuanced role of the 2-O-acetyl group on a rhamnose residue in antibody recognition. The introduction of a 2-O-acetyl group on a rhamnose residue within the oligosaccharide did not abolish binding, but rather modulated the affinity. This suggests that the antibody's binding pocket is able to accommodate the acetyl moiety.

Oligosaccharide FragmentAcetylation PatternIC50 (µM) for F22-4 Antibody
Decasaccharide 1Non-acetylated0.8
Decasaccharide 22-O-acetylated on one rhamnose1.2
Decasaccharide 3Di-O-acetylated1.5

This table presents the half maximal inhibitory concentration (IC50) values for the binding of variously O-acetylated synthetic decasaccharides of Shigella flexneri 2a O-antigen to the F22-4 monoclonal antibody. The data indicates that the antibody can recognize and bind to O-antigen fragments containing 2-O-acetylated rhamnose. researchgate.net

Conformational Analysis in Solid State

Direct X-ray crystallographic data for this compound in its free form or within a polysaccharide is not currently available. However, the crystal structure of a closely related compound, methyl 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranoside, provides valuable information on the conformational preferences of the acetylated rhamnopyranose ring in the solid state. mdpi.com

In the crystal structure of methyl 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranoside, the rhamnopyranose ring adopts a normal 1C4 chair conformation. This conformation is the most stable for L-rhamnose and its derivatives. The acetyl groups at positions 2, 3, and 4 are oriented with their planes roughly parallel to the C-H bond of the ring carbon to which they are attached. mdpi.com This orientation minimizes steric hindrance and is a common feature in acetylated carbohydrates.

ParameterMolecule AMolecule B
Puckering Parameters
Q (Å)0.557(6)0.564(4)
θ (°)174.6(2)177.9(1)
φ (°)144.6(9)30.8(8)
Ring Conformation 1C4 chair1C4 chair

This table summarizes the Cremer-Pople puckering parameters for the two independent molecules (A and B) in the asymmetric unit of the crystal structure of methyl 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranoside. These parameters quantitatively describe the chair conformation of the pyranose ring. mdpi.com

While this data is for a tri-acetylated derivative, it strongly suggests that the 2-O-acetyl group in this compound is unlikely to significantly distort the inherent 1C4 chair conformation of the rhamnose ring. The presence of a single acetyl group at the 2-position would have even less of a steric impact than the three acetyl groups in the analyzed structure.

Biological Roles and Molecular Mechanisms

Contribution to Glycoconjugate Structure and Function

Role in the Architecture of Bacterial Cell Walls and Surface Polymers

In many Gram-negative bacteria, L-rhamnose is a common component of the O-antigen portion of lipopolysaccharides (LPS). acs.orgnih.govresearchgate.net The O-antigen is a major surface molecule that plays a critical role in the bacterium's interaction with its environment. The presence of 2-O-acetyl groups on rhamnose residues within the O-antigen repeating units is a crucial structural feature for certain serotypes, contributing to the stability and proper presentation of this key surface antigen.

Molecular Recognition and Interaction

The 2-O-acetyl modification on α-L-rhamnose serves as a critical recognition motif in a variety of biological interactions, from immune surveillance to phage predation.

Role in Antigenicity and Immunogenicity of Bacterial Polysaccharides

The O-acetyl group at the C-2 position of rhamnose is often an immunodominant part of a bacterial antigenic determinant. A prime example is found in the O-antigen of Shigella flexneri. The type III and group 6 antigens of S. flexneri are defined by the presence of a 2-O-acetyl group on a specific rhamnose residue (Rhamnose III) within the O-antigen repeating unit. ebi.ac.uk Removal of this single acetyl group through chemical de-O-acetylation completely abolishes the binding of specific monoclonal and polyclonal antibodies. ebi.ac.uk This demonstrates that the 2-O-acetyl group is not just a minor modification but the central component of the epitope recognized by the immune system.

O-acetylation, in general, is a well-established factor in the immunogenicity of bacterial capsular polysaccharides. mdpi.com For certain antigens, the presence of O-acetyl groups is critical for inducing a protective immune response, as they can form a significant part of the surface recognized by antibodies. mdpi.com

Bacterial SpeciesPolysaccharideRole of 2-O-Acetyl-rhamnoseFinding
Shigella flexneriO-Antigen (Serotypes 1b, 3a, 3b, 4b)Antigenic DeterminantThe 2-O-acetyl group on rhamnose III is essential for the type III and group 6 antigenicity; its removal eliminates antibody binding. ebi.ac.uk

Specificity in Host-Pathogen Interactions (e.g., Phage Adsorption)

Bacterial cell surface polysaccharides, including those containing modified rhamnose, often serve as receptors for bacteriophages (phages). nih.govnih.gov The high specificity of phage-host interaction is dictated by the precise chemical structure of these receptors. While not always specifying 2-O-acetylation, studies have shown that rhamnose-containing polysaccharides are critical for phage adsorption in bacteria like Lactococcus lactis. nih.gov Furthermore, L-rhamnose itself has been shown to competitively inhibit the adsorption of phage PL-1 to its host, Lactobacillus casei, indicating that rhamnose is a key component of the phage receptor. nih.gov It is highly plausible that modifications such as 2-O-acetylation would further refine this specificity, allowing phages to distinguish between different bacterial strains by recognizing these unique chemical signatures on the cell surface.

Binding to Lectins and Other Carbohydrate-Binding Proteins

Lectins are proteins that bind specifically to carbohydrates and play roles in innate immunity and cell recognition. Rhamnose-binding lectins (RBLs) have been identified in various organisms, from invertebrates to fish. nih.govnih.govubc.ca These lectins can recognize rhamnose residues on the surface of bacteria, acting as pattern recognition receptors to mediate immune responses like phagocytosis. nih.gov For example, a lectin from the bivalve Glycymeris yessoensis (GYL-R) was found to bind and suppress the growth of E. coli, an interaction attributed to the recognition of L-rhamnose in the bacterial O-antigen. nih.gov The specificity of lectin-carbohydrate interactions is known to be highly sensitive to modifications of the sugar. Therefore, the presence or absence of a 2-O-acetyl group on rhamnose residues can significantly modulate the binding affinity and specificity of RBLs, thereby influencing the outcome of these innate immune interactions.

Lectin SourceLectin NameTarget Organism/MoleculeSignificance of Rhamnose Binding
Bivalve (Glycymeris yessoensis)GYL-RE. coliBinds to L-rhamnose in the O-antigen, leading to bacterial growth suppression. nih.gov
Ascidian (Botryllus schlosseri)BsRBLMicroorganismsActs as an opsonin, enhancing phagocytosis by recognizing foreign particles. nih.gov
Steelhead Trout (Oncorhynchus mykiss)STLsN/A (Egg lectin)Characterized by high binding affinity to L-rhamnose. ubc.ca

Participation in Enzymatic Substrate Specificity

The acetylation state of rhamnose plays a significant role in determining its suitability as a substrate or its potential to be a product in various enzymatic reactions.

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule cazypedia.orgnih.gov. In bacteria, the activated donor for rhamnose is most commonly deoxythymidinediphosphate-L-rhamnose (dTDP-L-rhamnose) mdpi.comnih.gov.

Current evidence indicates that 2-O-acetyl-alpha-L-rhamnose is not a direct substrate for rhamnosyltransferases in the form of an activated nucleotide donor. The biosynthesis pathways responsible for creating complex polysaccharides, such as the S. flexneri O-antigen, involve the sequential transfer of non-acetylated sugars nih.gov. The acetylation event is a post-glycosylation modification, meaning the rhamnose unit is first incorporated into the growing polysaccharide chain by a rhamnosyltransferase, and the acetyl group is subsequently added by a separate enzyme, an O-acetyltransferase nih.gov. Therefore, the substrate for the glycosyltransferase is the unacetylated dTDP-L-rhamnose, not a pre-acetylated version.

Glycoside hydrolases, or glycosidases, are enzymes that cleave glycosidic bonds cazypedia.org. Specifically, α-L-rhamnosidases catalyze the hydrolysis of terminal α-L-rhamnose residues from a variety of glycoconjugates, releasing free L-rhamnose researchgate.net.

This compound is generally not a direct product of glycoside hydrolase activity. In many biological systems, particularly in the degradation of complex plant polysaccharides like pectin (B1162225), enzymatic deacetylation is a necessary first step. Pectin contains a backbone of rhamnogalacturonan, which can be acetylated nih.govcore.ac.uk. Enzymes known as rhamnogalacturonan acetylesterases (RGAE) specifically remove these acetyl groups nih.gov. This deacetylation is an essential prerequisite for the subsequent action of glycoside hydrolases (such as rhamnogalacturonan hydrolases and lyases) that cleave the polysaccharide backbone nih.govcore.ac.uk. The substrate for the hydrolase is the deacetylated chain, and thus the product released is rhamnose, not acetylated rhamnose.

This sequential enzymatic action is summarized in the table below.

Table: Enzymatic Degradation of Acetylated Rhamnose-Containing Polysaccharides
Step Enzyme Class Specific Enzyme Example Substrate Product
1 Carbohydrate Esterase Rhamnogalacturonan Acetylesterase (RGAE) Acetylated Rhamnogalacturonan Deacetylated Rhamnogalacturonan + Acetate

The regulation of metabolic pathways can occur at multiple levels, including the covalent modification of the enzymes involved. Reversible lysine (B10760008) acetylation of metabolic enzymes is a widespread regulatory mechanism that can alter their activity, stability, or localization pibb.ac.cnnih.gov.

However, there is currently no direct evidence to suggest that the acetylation state of the rhamnose molecule itself (i.e., 2-O-acetyl-rhamnose vs. rhamnose) serves as a primary regulator for the L-rhamnose catabolic pathway. The established L-rhamnose metabolic pathways in bacteria and fungi begin with the monosaccharide L-rhamnose nih.govnih.govfrontiersin.org. This sugar is then converted through a series of enzymatic steps into intermediates of central metabolism, such as pyruvate (B1213749) and L-lactaldehyde nih.gov.

Transcriptional regulation of these pathways is controlled by specific regulatory proteins, such as RhaR and RhaS in bacteria, which respond to the presence of L-rhamnose or its downstream metabolites, not its acetylation state frontiersin.org. If 2-O-acetyl-rhamnose were to be utilized as a carbon source, it would likely first require the action of an esterase to remove the acetyl group, converting it to L-rhamnose, which could then enter the established catabolic pathway. Therefore, the regulation of rhamnose metabolism appears to be governed by the acetylation of pathway enzymes and transcriptional control, rather than by the acetylation state of the sugar substrate itself.

Enzymatic Transformations and Glycoengineering Applications

Glycoside Hydrolases Acting on 2-O-Acetyl-alpha-L-Rhamnose

Glycoside hydrolases (GHs) are enzymes that catalyze the hydrolysis of glycosidic bonds. Alpha-L-rhamnosidases (EC 3.2.1.40) are a specific class of GHs that cleave terminal α-L-rhamnose residues from a variety of substrates, including natural flavonoids, glycosylated proteins, and heteropolysaccharides. nih.govnih.gov While extensively studied, the specific action of these enzymes on rhamnose residues with acetyl modifications is an area of growing interest.

Alpha-L-rhamnosidases are found across multiple glycosyl hydrolase families in the Carbohydrate-Active enZYmes (CAZy) database, primarily GH78 and GH106. nih.gov These enzymes are characterized by their ability to recognize the L-rhamnose moiety, but their tolerance for substitutions on the sugar ring, such as acetylation, is not extensively documented.

Research on α-L-rhamnosidases has traditionally focused on their activity towards naturally occurring, non-acetylated substrates like flavonoid glycosides (e.g., naringin, rutin, hesperidin) or the artificial substrate p-nitrophenyl-α-L-rhamnopyranoside. nih.govnih.govacs.org While these studies provide deep insight into the enzyme's recognition of the rhamnose sugar and the aglycone, specific characterization of α-L-rhamnosidases acting on acetylated substrates like 2-O-acetyl-α-L-rhamnose is limited. The presence of an acetyl group at the C-2 position could sterically hinder the enzyme's active site, potentially reducing or inhibiting hydrolytic activity. However, it is plausible that specific α-L-rhamnosidases exist in nature, particularly in microorganisms that degrade acetylated plant or bacterial polysaccharides, which possess a tolerance for or even a specificity towards such modifications. Further research is required to isolate and characterize these specific enzymes.

The regioselectivity of α-L-rhamnosidases has been a key area of investigation, with many enzymes showing distinct preferences for the type of glycosidic linkage between rhamnose and the adjacent sugar.

α-1,2 and α-1,6 Linkages: Many characterized α-L-rhamnosidases from the GH78 family demonstrate a strong preference for hydrolyzing α-1,2 or α-1,6 linkages, which are common in natural flavonoids like naringin (α-1,2) and rutin (α-1,6). acs.org

Other Linkages: Activity towards other linkages, such as α-1,3 and α-1,4, is less common but has been reported. acs.org

The table below summarizes the linkage preferences of some characterized α-L-rhamnosidases on non-acetylated flavonoid substrates.

Enzyme SourceGlycoside Hydrolase FamilyPreferred Linkage(s)Substrate Example(s)
Dictyoglomus thermophilum (DtRha)GH78α(1→2) > α(1→6)Naringin, Neohesperidin
Aspergillus aculeatus (RhaA, RhaB)Not specifiedα(1→2) and α(1→6)Naringin, Hesperidin, Rutin
Bacillus sp. GL1 (RhaB)GH78Not specifiedNaringin

How an acetyl group at the 2-O-position of the terminal rhamnose would affect this regioselectivity remains an open question. It could potentially alter the conformation of the sugar ring, thereby influencing how the substrate fits into the enzyme's active site and its subsequent cleavage from the glycan chain.

Mechanistic studies, including X-ray crystallography and site-directed mutagenesis, have identified key catalytic residues in the active sites of α-L-rhamnosidases. For instance, in the GH78 family enzyme RhaB from Bacillus sp. GL1, several negatively charged residues (aspartate and glutamate) were found to be crucial for catalysis and substrate binding. acs.org These residues interact with the hydroxyl groups of the rhamnose molecule.

The introduction of a bulky and more hydrophobic acetyl group at the C-2 position would likely disrupt these critical hydrogen-bonding interactions. This could lead to a significant decrease in binding affinity and/or catalytic efficiency. Mechanistic studies on enzymes that are active on 2-O-acetylated substrates would be necessary to understand how they accommodate this modification, perhaps through a reconfigured active site with different key interacting residues.

Chemoenzymatic Synthesis of Complex Glycans

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity of enzymatic reactions to build complex carbohydrates. nih.govrsc.orgnih.gov This approach is particularly useful for overcoming challenges in stereocontrol and regioselectivity that are common in purely chemical synthesis.

Enzymes can be used for the precise addition (derivatization) or removal (de-derivatization) of protecting groups like acetates, which is a cornerstone of modern chemoenzymatic synthesis.

Enzymatic Derivatization (Acetylation): Lipases are a class of enzymes that can be used for regioselective acylation of sugars in non-aqueous solvents. For example, lipase (B570770) from Pseudomonas stutzeri has been used for the highly regioselective synthesis of 4-O-acylrhamnose through the transesterification of rhamnose with fatty acid vinyl esters. nih.gov While this demonstrates the principle of enzymatic acylation on rhamnose, achieving specific 2-O-acetylation would require screening for or engineering a lipase with the desired regioselectivity.

Enzymatic De-Derivatization (Deacetylation): Carbohydrate esterases (CEs) are enzymes that catalyze the removal of acyl groups from carbohydrates. Specifically, rhamnogalacturonan acetyl esterases (RGAEs), belonging to the CE12 family, remove acetyl groups from the galacturonic acid residues of rhamnogalacturonan I, a complex pectic polysaccharide. mdpi.com These enzymes demonstrate the natural existence of catalysts that can perform highly specific deacetylation on rhamnose-containing polymers. Such enzymes could be harnessed for the controlled deprotection of acetylated rhamnose units during a multi-step chemoenzymatic synthesis.

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor (typically a nucleotide sugar) to an acceptor molecule. doi.org They are nature's primary tools for building oligosaccharides and are highly valued in chemoenzymatic synthesis for their exquisite stereo- and regioselectivity. rsc.org

The common activated donor for rhamnose is typically dTDP-L-rhamnose or UDP-L-rhamnose. asm.org The direct enzymatic transfer of an acetylated rhamnose, such as from a hypothetical "UDP-2-O-acetyl-alpha-L-rhamnose" donor, by a native or engineered glycosyltransferase has not been extensively reported. The biosynthesis of some bacterial O-antigens involves acetylated rhamnose, suggesting that GTs capable of recognizing such modified donors exist in nature, but they remain largely uncharacterized for synthetic applications.

In current chemoenzymatic strategies, acetyl groups are more commonly used as chemical protecting groups on the acceptor molecule. In this approach, a chemically synthesized acceptor, which may contain a 2-O-acetyl-rhamnose moiety, is subjected to glycosylation at a different, unprotected hydroxyl group by a glycosyltransferase using a standard, non-acetylated sugar donor. The acetyl group serves to prevent unwanted reactions at that position and can be removed in a subsequent step, potentially using a specific carbohydrate esterase as described in 7.2.1. This strategy allows for the precise, stepwise assembly of complex oligosaccharides containing acetylated rhamnose units. nih.gov

Glycoengineering and Biosynthetic Pathway Manipulation

The precise control over the structure of glycoconjugates is a central goal of glycoengineering. By manipulating the biosynthetic pathways of microorganisms, it is possible to produce tailored glycoconjugates with specific functionalities. This section explores the genetic engineering of microbial strains for the expression of modified glycoconjugates and the design of acetylated rhamnose-containing structures for advanced applications.

Genetic Engineering of Microbial Strains for Modified Glycoconjugate Expression

The production of glycoconjugates containing this compound in microbial systems necessitates the introduction and optimization of specific enzymatic machinery. Escherichia coli is a commonly used host for such glycoengineering efforts due to its well-characterized genetics and rapid growth. nih.govnih.govfrontiersin.org The biosynthesis of a this compound-containing glycoconjugate in a recombinant E. coli strain would require the coordinated expression of several genes.

The foundational pathway required is that for the synthesis of the nucleotide-activated sugar donor, thymidine diphosphate-L-rhamnose (TDP-L-rhamnose). This is a conserved pathway in many bacteria and involves the action of four enzymes: RmlA, RmlB, RmlC, and RmlD, which convert glucose-1-phosphate and dTTP into TDP-L-rhamnose. researchgate.netdundee.ac.uk Recombinant E. coli strains can be engineered to overexpress the genes of the rml operon to increase the intracellular pool of TDP-L-rhamnose, the precursor for rhamnosylation. nih.gov

To achieve the desired 2-O-acetylation of the rhamnosyl residue, a specific O-acetyltransferase enzyme must be introduced. Genes encoding such enzymes can be found in the exopolysaccharide (EPS) gene clusters of various bacteria. oup.comoup.com These enzymes are responsible for the decoration of sugar residues. The identification and cloning of an O-acetyltransferase that specifically targets the 2-hydroxyl group of rhamnose is a critical step. This gene would need to be expressed in the engineered E. coli strain alongside the rhamnosylation machinery.

Finally, a glycosyltransferase is required to transfer the 2-O-acetylated L-rhamnose from its nucleotide-activated donor to an acceptor molecule, which could be a protein or a lipid-linked oligosaccharide. The choice of glycosyltransferase will determine the linkage and the acceptor specificity. The entire biosynthetic pathway can be constructed in E. coli on plasmids or by integrating the necessary genes into the bacterial chromosome.

Table 1: Key Genetic Components for Engineering E. coli to Produce this compound Glycoconjugates

Genetic Component Function Source Example
rmlA, rmlB, rmlC, rmlD genesBiosynthesis of TDP-L-rhamnoseBacterial rml operon
O-acetyltransferase geneAcetylation of the rhamnose residue at the 2-positionBacterial exopolysaccharide gene clusters
Rhamnosyltransferase geneTransfer of 2-O-acetyl-L-rhamnose to an acceptorSaccharothrix espanaensis nih.gov
Acceptor molecule biosynthesis genesProduction of the aglycone (e.g., protein, lipid)Host or heterologous genes

The successful co-expression of these components in a controlled manner allows for the in vivo production of glycoconjugates with the desired this compound modification.

Design of Acetylated Rhamnose-Containing Glycoconjugates for Research Probes and Vaccine Candidates

The unique structural feature of this compound makes it a valuable component in the design of specialized glycoconjugates for both research and therapeutic applications.

Research Probes:

Glycoconjugates containing this compound can be designed as molecular probes to investigate biological processes. One approach is through metabolic labeling, where cells are supplied with a modified, acetylated rhamnose analog. This analog can be taken up by cells and incorporated into their glycans. nih.gov By including a "clickable" chemical handle, such as an azide or alkyne group, on the acetylated rhamnose probe, researchers can subsequently attach fluorescent tags or biotin for visualization and affinity purification of the modified glycoconjugates.

Another strategy involves the use of photocrosslinking probes. nih.gov A this compound analog containing a photoactivatable group can be synthesized. When this probe is incorporated into a glycoconjugate and exposed to UV light, it can form a covalent bond with interacting molecules, such as carbohydrate-binding proteins (lectins). This allows for the identification and characterization of specific binding partners of acetylated rhamnose-containing structures in a biological context.

Vaccine Candidates:

The O-acetylation of bacterial polysaccharides is known to be a critical determinant of their immunogenicity. nih.gov The presence of O-acetyl groups can create unique epitopes that are recognized by the immune system. Therefore, glycoconjugates containing this compound are promising candidates for the development of vaccines against pathogenic bacteria whose surface polysaccharides include this modification.

The design of such vaccine candidates typically involves the chemical synthesis of an oligosaccharide that mimics a portion of the bacterial polysaccharide, including the this compound residue. This synthetic oligosaccharide is then covalently linked to a carrier protein, such as human serum albumin (HSA) or CRM197, to enhance its immunogenicity. mdpi.comnih.govacs.org The carrier protein provides T-cell help, leading to a robust and long-lasting antibody response against the carbohydrate antigen.

Furthermore, rhamnose itself can be used as a targeting moiety to enhance the delivery of vaccines to antigen-presenting cells (APCs). utoledo.eduacs.orgresearchgate.net Natural anti-rhamnose antibodies are present in human serum and can recognize rhamnose-containing vaccines, facilitating their uptake by APCs through Fc receptors. utoledo.eduacs.org This targeted delivery can lead to a more potent immune response.

Table 2: Applications of Designed this compound Glycoconjugates

Application Design Strategy Purpose
Research Probe Metabolic labeling with a "clickable" acetylated rhamnose analogVisualization and identification of glycoconjugates
Research Probe Incorporation of a photoactivatable acetylated rhamnose analogIdentification of carbohydrate-binding proteins
Vaccine Candidate Synthetic oligosaccharide mimic conjugated to a carrier proteinElicit a specific and robust antibody response against pathogens
Vaccine Delivery Use of rhamnose as a targeting moietyEnhance uptake by antigen-presenting cells

Analytical Methodologies for Research and Discovery

Chromatographic Techniques for Separation and Purification of Acetylated Rhamnose-Containing Compounds

Chromatographic methods are fundamental to the isolation and purification of specific compounds from complex mixtures. For acetylated rhamnose-containing molecules, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly crucial.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of acetylated rhamnose compounds. Due to the introduction of the hydrophobic acetyl group, reversed-phase (RP) chromatography is often the method of choice. nih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

For analytical purposes, HPLC coupled with detectors such as ultraviolet (UV) or mass spectrometry (MS) allows for the identification and quantification of 2-O-acetyl-alpha-L-rhamnose-containing molecules in a sample. The retention time of the compound on the column provides a key identifying characteristic.

Preparative HPLC is employed for the purification of larger quantities of these compounds. researchgate.net This technique utilizes larger columns and higher flow rates to isolate sufficient amounts of the target molecule for further structural elucidation and functional studies. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation.

HPLC Parameters for Analysis of Acetylated Rhamnose Compounds
ParameterDescriptionCommon Application
Stationary PhaseTypically C18 or C8 reversed-phase columns.Separation of acetylated monosaccharides and oligosaccharides.
Mobile PhaseA gradient of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA).Elution of compounds based on hydrophobicity.
DetectionUV-Vis, Refractive Index (RI), or Mass Spectrometry (MS).Identification and quantification of the separated compounds.
ModeAnalytical for identification and quantification; Preparative for purification.Analytical chemistry and natural product isolation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the monosaccharide composition of a larger carbohydrate after it has been broken down by hydrolysis. nih.govmdpi.com Since monosaccharides themselves are not volatile enough for GC analysis, they must first be chemically modified in a process called derivatization.

For the analysis of rhamnose and its acetylated forms, a common derivatization method is the formation of alditol acetates. nih.govplos.org This involves the reduction of the monosaccharide to its corresponding sugar alcohol (alditol), followed by acetylation of all hydroxyl groups. The resulting partially methylated alditol acetates (PMAAs) are volatile and can be readily separated by GC and identified by their characteristic mass spectra. ebi.ac.ukresearchgate.netmdpi.com

Another approach involves the formation of trimethylsilyl (B98337) (TMS) derivatives, which also increases the volatility of the monosaccharides for GC-MS analysis. acs.orgnih.govresearchgate.net The choice of derivatization method depends on the specific goals of the analysis. For determining the positions of glycosidic linkages, a sequence of permethylation, hydrolysis, reduction, and acetylation is employed to generate PMAAs, where the original linkage positions are revealed by the locations of the acetyl groups. ebi.ac.ukresearchgate.net

Derivatization Methods for GC-MS Analysis of Monosaccharides
Derivatization MethodReagentsAdvantagesDisadvantages
Alditol AcetatesSodium borohydride, acetic anhydride (B1165640)Produces a single peak for each monosaccharide. nih.govCan be a multi-step process.
Trimethylsilyl (TMS) Etherse.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Relatively simple and fast.Can produce multiple peaks for a single monosaccharide due to anomers. acs.org
Partially Methylated Alditol Acetates (PMAAs)Methyl iodide, sodium borohydride, acetic anhydrideProvides information on glycosidic linkage positions. ebi.ac.ukresearchgate.netMore complex procedure.

Spectroscopic Methods for In-depth Structural Characterization

While chromatography is excellent for separation, spectroscopy is essential for the detailed elucidation of the three-dimensional structure of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of carbohydrates. unimas.mynih.gov For complex structures containing this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

1D ¹H and ¹³C NMR spectra provide initial information about the types of protons and carbons present in the molecule. However, due to significant signal overlap in complex carbohydrates, 2D NMR techniques are indispensable. researchgate.net Advanced pulse sequences such as COSY, TOCSY, NOESY, HSQC, and HMBC provide detailed information about connectivity and spatial proximity of atoms.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish proton-proton coupling networks within each sugar residue, helping to assign all the proton signals of a particular monosaccharide.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, allowing for the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for determining the sequence of monosaccharides (glycosidic linkages) and the position of the acetyl group. For instance, a correlation between the proton at the acetylated position (H-2 of rhamnose) and the carbonyl carbon of the acetyl group can confirm the location of acetylation.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is essential for determining the three-dimensional conformation of the oligosaccharide. researchgate.net

Application of 2D NMR Techniques for Acetylated Rhamnose Structures
NMR ExperimentInformation ProvidedApplication in Acetylated Rhamnose Analysis
COSY/TOCSY¹H-¹H scalar coupling networks within a spin system.Assignment of all proton signals within the rhamnose residue.
HSQCDirect ¹H-¹³C correlations (one-bond).Assignment of carbon signals directly attached to protons.
HMBCLong-range ¹H-¹³C correlations (2-3 bonds).Determining glycosidic linkages and the position of the acetyl group.
NOESY¹H-¹H spatial proximity (through-space).Elucidation of the 3D conformation and stereochemistry.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation.

In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure and can be used to determine the sequence of monosaccharides, the branching patterns, and the location of modifications such as acetyl groups.

For example, the fragmentation of a glycosidic bond will result in fragment ions corresponding to the individual sugar residues. The specific masses of these fragments can help to identify the monosaccharides present. Furthermore, the fragmentation pattern of the rhamnose ring itself can provide clues about the position of the acetyl group. The loss of a neutral molecule corresponding to acetic acid (60 Da) is often observed, and the relative abundance of different fragment ions can help to pinpoint the location of the acetyl group.

A systematic approach for linkage analysis involves permethylation of the carbohydrate, followed by hydrolysis, reduction, and acetylation to form partially methylated alditol acetates (PMAAs). The resulting PMAAs are then analyzed by GC-MS, where the fragmentation patterns reveal the original linkage positions. More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the rapid and simultaneous analysis of a wide range of glycosidic linkages. nih.govmdpi.com These methods often involve derivatization of the monosaccharides with a tag like 1-phenyl-3-methyl-5-pyrazolone (PMP) to enhance ionization and provide characteristic fragmentation patterns. mdpi.com

MS/MS Fragmentation for Structural Analysis of Acetylated Rhamnose Compounds
Fragmentation TypeInformation ObtainedExample
Glycosidic Bond CleavageMonosaccharide sequence and branching.Observation of oxonium ions corresponding to individual sugar units.
Cross-ring CleavageLinkage position and substitution patterns.Characteristic fragments that indicate how the sugar rings are connected.
Neutral LossPresence of labile functional groups.Loss of an acetic acid molecule (60 Da) from an acetylated sugar.

Computational Approaches for Structural and Functional Prediction

Computational methods are increasingly used to complement experimental data and to provide insights into the structure and function of complex carbohydrates.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of oligosaccharides containing this compound. nih.gov These simulations model the movements of atoms over time, providing a dynamic picture of the molecule's preferred shapes and flexibility. This information is valuable for interpreting NMR data and for understanding how the carbohydrate might interact with other molecules.

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand), such as an acetylated rhamnose-containing oligosaccharide, to a larger molecule, typically a protein. nih.govunimas.mynih.gov This can provide insights into the potential biological function of the carbohydrate. For example, docking studies can be used to investigate how these molecules might interact with the active sites of enzymes or the binding pockets of receptor proteins, which is crucial for understanding their roles in biological processes like cell recognition and signaling. unimas.mynih.gov

Density functional theory (DFT) calculations can be employed to predict the geometry and spectroscopic properties of these molecules, aiding in the interpretation of experimental data. ntu.edu.sg These computational approaches are powerful tools for generating hypotheses about the structure-function relationships of acetylated rhamnose-containing compounds, which can then be tested experimentally.

Computational Methods for the Study of Acetylated Rhamnose Compounds
Computational MethodApplicationPredicted Properties
Molecular Dynamics (MD) SimulationsExploring conformational flexibility and dynamics. nih.govPreferred conformations, glycosidic torsion angles, flexibility.
Molecular DockingPredicting binding modes with proteins. nih.govunimas.mynih.govBinding affinity, key interacting residues, potential biological targets.
Density Functional Theory (DFT)Predicting molecular properties and reaction mechanisms. ntu.edu.sgOptimized geometries, NMR chemical shifts, vibrational frequencies.

Molecular Docking and Dynamics Simulations of Glycan-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between ligands, such as this compound, and their protein targets at an atomic level. These methods provide insights into the binding modes, affinities, and the dynamic behavior of the complex, which are crucial for understanding the biological function and for the design of novel therapeutics.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. For rhamnose derivatives, docking studies have been employed to understand their interaction with various proteins. For instance, in studies involving rhamnopyranoside esters as potential anticancer agents, molecular docking was used to evaluate their binding affinity to cancer-related proteins. These studies revealed that the binding energy of these compounds is competitive with standard drugs, highlighting the potential of rhamnose-based compounds in drug discovery researchgate.netunimas.my. The process involves preparing the 3D structures of both the ligand (this compound) and the protein, followed by a search algorithm that explores various binding poses, which are then scored based on their energetic favorability.

Following docking, molecular dynamics simulations can be used to study the stability and conformational changes of the protein-ligand complex over time. MD simulations provide a more dynamic picture of the interaction, taking into account the flexibility of both the protein and the ligand. For example, MD simulations of α-rhamnose docked into the active site of a lipase (B570770) revealed that the sugar is anchored through strong hydrogen bonding interactions. Specifically, the hydroxyl groups at C-2, C-3, and C-4, and the hydroxyl group at C-1 were found to interact with key residues in the active site mdpi.com. The presence of a 2-O-acetyl group on the rhamnose ring would alter these interactions. The acetyl group could introduce new van der Waals contacts and potentially disrupt or modify the hydrogen bonding network observed for the unmodified rhamnose.

The stability of the docked complex can be assessed by analyzing parameters such as the root mean square deviation (RMSD) of the ligand and protein backbone over the simulation time. Stable interactions are typically characterized by low RMSD fluctuations. In the case of rhamnose, simulations have shown that the sugar remains stably bound in the active site, with RMSD values of less than 3 Å mdpi.com. Similar analyses for this compound would be necessary to determine the impact of the acetyl group on binding stability.

Below is an interactive data table summarizing key interactions observed in molecular modeling studies of rhamnose derivatives, which can be extrapolated to hypothesize the interactions of this compound.

Interacting Group on RhamnoseProtein Residue(s)Type of InteractionSignificance in Binding
C-1 HydroxylGLY, HISHydrogen BondAnchoring the ligand
C-2 HydroxylMETHydrogen BondPositional stabilization
C-3 HydroxylMETHydrogen BondPositional stabilization
C-4 HydroxylSER, HISHydrogen BondKey for catalytic activity/recognition
C-5 MethylLEUVan der WaalsHydrophobic interaction

Density Functional Theory (DFT) Studies for Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is a valuable tool for determining the conformational preferences of carbohydrates like this compound. The conformation of a monosaccharide is critical as it dictates its three-dimensional shape and, consequently, how it interacts with proteins and other biological molecules.

The conformational landscape of the rhamnopyranose ring is primarily defined by the puckering of the six-membered ring and the orientation of its substituents. For L-rhamnose, the pyranose ring typically adopts a chair conformation. DFT calculations can be used to determine the relative energies of different possible chair and boat conformations, thus identifying the most stable, low-energy conformers. A study combining terahertz spectroscopy and DFT calculations on L-rhamnose monohydrate demonstrated the utility of DFT in understanding its structural and vibrational properties mdpi.com. These calculations revealed how intermolecular interactions, such as those with water molecules, influence the molecular structure mdpi.com.

The introduction of a 2-O-acetyl group would be expected to influence the conformational equilibrium of the rhamnose ring. The acetyl group is relatively bulky and its orientation will be governed by steric and electronic effects. DFT calculations can model the rotational preferences around the glycosidic bond and the C-O bond of the acetyl group to predict the most stable arrangement. These calculations can also provide insights into how the acetyl group might affect the intramolecular hydrogen-bonding network of the sugar.

A typical DFT study for conformational analysis involves:

Building the initial structure: A 3D model of this compound is constructed.

Geometry optimization: The energy of the structure is minimized to find the most stable conformation. This is often performed for several potential starting geometries to explore the conformational space.

Frequency calculations: These are performed to confirm that the optimized structure corresponds to a true energy minimum and to obtain thermodynamic data and vibrational frequencies.

The following table outlines the key conformational parameters of a pyranose ring that are typically analyzed using DFT.

Conformational ParameterDescriptionImportance for Protein Interaction
Ring PuckeringThe 3D shape of the pyranose ring (e.g., chair, boat, skew-boat).Determines the overall shape and fit into a binding site.
Torsional Angles (φ, ψ)The dihedral angles around the glycosidic bond in an oligosaccharide.Defines the relative orientation of linked monosaccharide units.
Exocyclic Group OrientationsThe rotational position of substituents like hydroxyl and acetyl groups.Influences hydrogen bonding and steric interactions with the protein.

Future Research Directions and Challenges

Elucidation of Undiscovered Biosynthetic Pathways for 2-O-Acetylation

While the biosynthetic pathways for the precursor, dTDP-L-rhamnose, are well-documented in bacteria, the specific enzymatic mechanisms responsible for the subsequent 2-O-acetylation of rhamnosyl residues within complex glycans remain largely uncharacterized. nih.govnih.gov O-acetylation is a critical modification of many bacterial cell surface polysaccharides, often occurring after the sugar has been incorporated into a growing glycan chain. frontiersin.org These modifications are carried out by enzymes known as O-acetyltransferases.

A primary challenge for future research is the identification and characterization of the specific O-acetyltransferases that target the 2-hydroxyl group of rhamnose. The genes encoding enzymes for glycan biosynthesis and modification are frequently located together in chromosomal gene clusters. nih.govoup.com Therefore, a promising strategy involves genomic analysis of bacteria known to produce 2-O-acetylated rhamnose-containing structures, such as Shigella flexneri, to identify candidate acetyltransferase genes within or near polysaccharide biosynthesis loci. nih.gov

Elucidating these pathways requires a multidisciplinary approach, combining bioinformatics to predict enzyme function, molecular biology to clone and express the candidate enzymes, and biochemical assays to confirm their specific activity and substrate requirements. Overcoming challenges such as the transient nature of enzyme-substrate interactions and the complexity of the cellular machinery will be crucial. A deeper understanding of these biosynthetic pathways is essential, as the resulting O-acetylated glycans are often key antigenic determinants and play significant roles in bacterial virulence and evasion of the host immune system. frontiersin.orgnih.govebi.ac.uk

Development of Novel and Efficient Synthetic Methodologies

The chemical synthesis of specific carbohydrate structures like 2-O-acetyl-alpha-L-rhamnose is inherently complex due to the need for precise control over stereochemistry and the regioselective protection and deprotection of multiple hydroxyl groups. researchgate.net Traditional methods can be lengthy and often result in mixtures of products, necessitating challenging purification steps.

Future research in this area will focus on developing more efficient and novel synthetic methodologies. Key areas of exploration include:

Regioselective Acylation: Improving methods for selectively acetylating the 2-OH group is a primary goal. This includes the refinement of existing techniques, such as those using organotin reagents like dibutyltin (B87310) oxide, which can activate specific hydroxyl groups for acylation. researchgate.net

Enzymatic and Chemo-enzymatic Synthesis: Biocatalysis offers a powerful alternative to purely chemical methods. The use of enzymes, such as lipases or engineered acetyltransferases, can provide high regioselectivity and stereoselectivity under mild reaction conditions. nih.gov For instance, lipases have been successfully used for the regioselective synthesis of other rhamnose esters. nih.gov Reverse hydrolysis reactions catalyzed by enzymes like α-L-rhamnosidase also present a potential route for synthesis. researchgate.net

Orthogonal Protecting Group Strategies: The development of new protecting groups and strategies that allow for the selective modification of one hydroxyl group in the presence of others is critical for streamlining the synthesis of complex glycosides containing this compound.

Success in these areas will facilitate the production of pure, well-defined this compound and its derivatives in larger quantities, which is essential for detailed biological studies and the development of related applications.

Detailed Mechanistic Understanding of Molecular Recognition Events Involving this compound

The O-acetyl modification on rhamnose is known to be a critical component of epitopes recognized by the immune system, particularly in the O-antigens of bacteria like Shigella flexneri. ebi.ac.uk However, a detailed, atomic-level understanding of how this specific modification influences molecular recognition by antibodies, lectins, and other carbohydrate-binding proteins is still lacking.

Future research must aim to unravel the precise mechanisms of these interactions. This will involve:

Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of this compound-containing oligosaccharides in complex with their protein binding partners. These studies can reveal the specific hydrogen bonds, van der Waals forces, and hydrophobic interactions that are governed by the presence of the 2-O-acetyl group.

Biophysical Techniques: Employing methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of these interactions. This will allow for a precise determination of how the acetyl group contributes to the stability and specificity of the binding event.

Computational Modeling: Utilizing molecular dynamics simulations and docking studies to model the interactions and understand the conformational dynamics of both the carbohydrate and the protein binding pocket.

A thorough mechanistic understanding of these recognition events is fundamental to explaining the biological roles of this compound in processes like immune response and pathogen adhesion.

Exploration of Specific Enzymatic Tools for Glycan Modification

The ability to selectively add or remove the 2-O-acetyl group from rhamnose residues on complex glycans would be an invaluable tool for glycobiology research. This requires the discovery and characterization of specific enzymes that can perform these modifications with high precision.

Future research should focus on:

Identifying Specific Acetyltransferases: As mentioned in section 9.1, the discovery of O-acetyltransferases that specifically target the 2-position of rhamnose is a high priority. Once identified, these enzymes could be used as tools for the in vitro synthesis and modification of glycans.

Discovering and Characterizing Acetylrhamnoside Esterases: The corresponding deacetylating enzymes, or esterases, are equally important. These enzymes would allow for the controlled removal of the 2-O-acetyl group, enabling studies on the functional consequences of this modification. While carbohydrate esterases that act on other acetylated sugars are known, those specific for 2-O-acetyl-rhamnose are not well-characterized. portlandpress.com

Enzyme Engineering: Once native enzymes are identified, protein engineering techniques could be employed to alter their substrate specificity, improve their catalytic efficiency, or enhance their stability, thereby creating a robust toolbox of enzymatic reagents for glycan editing.

These enzymatic tools would empower researchers to precisely manipulate glycan structures, facilitating a deeper understanding of the structure-function relationships of molecules containing this compound.

Application in the Design of Advanced Glycobiological Probes and Research Reagents

The unique structural and recognition properties of this compound make it an excellent candidate for the development of sophisticated tools for studying biological systems. The availability of efficient synthetic methods (as discussed in 9.2) is a prerequisite for creating these advanced probes.

Future directions in this area include:

Synthesis of Labeled Glycans: Developing synthetic routes to incorporate reporter tags—such as fluorescent labels, biotin, or photo-crosslinkers—into molecules containing this compound. These probes could be used to visualize and track the localization of specific glycans in cells and tissues, or to identify and isolate their binding partners.

Development of Glycan Arrays: Immobilizing synthetic this compound-containing oligosaccharides onto solid surfaces to create glycan microarrays. These arrays are powerful tools for high-throughput screening of protein-carbohydrate interactions, enabling the rapid identification of novel lectins or antibodies that recognize this specific modification.

Design of Enzyme Inhibitors and Substrates: Creating synthetic analogs of this compound to serve as specific substrates or inhibitors for the enzymes involved in its metabolism (acetyltransferases and esterases). mdpi.com Such compounds are essential reagents for characterizing enzyme activity and can serve as starting points for the development of therapeutic agents that target pathways involving this modification.

The creation of these advanced research reagents will be instrumental in dissecting the complex biological roles of this compound and translating this fundamental knowledge into practical applications.

Q & A

Q. What are the standard methods for synthesizing and characterizing 2-O-Acetyl-alpha-L-rhamnose in laboratory settings?

Synthesis typically involves regioselective acetylation of α-L-rhamnose using acetic anhydride in a controlled acidic or basic environment. Characterization requires:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for acetyl protons (δ 2.0–2.2 ppm) and anomeric protons (δ 4.5–5.5 ppm) to confirm stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (210 nm) to assess purity .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+Na]⁺ at m/z 245) .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

Design accelerated degradation studies:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring hydrolysis via HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Data Interpretation : Compare degradation kinetics (e.g., Arrhenius plots) to predict shelf-life .

Advanced Research Questions

Q. How should researchers design experiments to investigate the role of this compound in bacterial glycosylation pathways?

  • In Vitro Models : Use bacterial strains (e.g., E. coli mutants) lacking endogenous rhamnose acetyltransferases. Supplement growth media with isotopically labeled this compound (¹³C or ²H) to trace metabolic incorporation .
  • Enzymatic Assays : Purify recombinant acetyltransferases and measure kinetic parameters (Km, Vmax) using spectrophotometric assays .
  • Structural Analysis : Employ X-ray crystallography or cryo-EM to resolve enzyme-substrate complexes .

Q. What methodologies are recommended for resolving contradictions in reported bioactivity data for this compound?

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls) to isolate variables .
  • Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., random-effects models) to account for heterogeneity .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target pathways, reducing off-target effect biases .

Q. How can researchers optimize the use of this compound in glycan microarray studies?

  • Conjugation Chemistry : Link the compound to NHS-activated glass slides via its hydroxyl groups, ensuring proper spacing with PEG linkers to avoid steric hindrance .
  • Binding Assays : Screen with fluorescently labeled lectins (e.g., concanavalin A) and quantify signals using microarray scanners .
  • Data Normalization : Include internal controls (e.g., unacetylated rhamnose) to correct for background noise .

Data Management and Analysis

Q. What are the best practices for managing and sharing spectral data (NMR, MS) for this compound?

  • Metadata Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by annotating raw data with experimental parameters (solvent, temperature, instrument model) .
  • Repositories : Deposit datasets in domain-specific platforms (e.g., GlyTouCan for glycans) or general repositories like Zenodo .
  • Version Control : Use tools like GitLab to track revisions in spectral assignments .

Q. How should researchers address discrepancies between computational predictions and experimental results for the compound’s solubility?

  • Force Field Validation : Compare molecular dynamics simulations (e.g., AMBER, CHARMM) with experimental solubility curves to refine parameters .
  • Co-Solvency Studies : Test solubility in water-organic solvent mixtures (e.g., DMSO/water) to identify synergistic effects .
  • Error Analysis : Calculate root-mean-square deviations (RMSD) between predicted and observed values to quantify model accuracy .

Literature and Collaboration

Q. What strategies are effective for synthesizing a critical review of this compound’s applications in glycobiology?

  • Seminal Papers : Identify foundational studies via citation tracking tools (e.g., Web of Science) and analyze trends in keyword co-occurrence (e.g., "acetylation," "immunogenicity") .
  • Gap Analysis : Use PRISMA frameworks to map understudied areas (e.g., structural analogs or non-bacterial systems) .
  • Interdisciplinary Synthesis : Integrate findings from biochemistry, pharmacology, and materials science to propose novel applications .

Q. How can collaborative research teams standardize protocols for cross-institutional studies on this compound?

  • Protocol Harmonization : Draft SOPs using platforms like protocols.io , specifying equipment calibration and reagent lot numbers .
  • Blinded Analysis : Assign sample coding to prevent observer bias during data collection .
  • Data Sharing : Use cloud-based LIMS (Laboratory Information Management Systems) for real-time collaboration .

Tables for Methodological Reference

Parameter Analytical Technique Key Considerations Reference
Purity AssessmentHPLC-UVColumn type, mobile phase pH
Structural Confirmation¹H/¹³C NMRSolvent suppression, NOE effects
Thermal StabilityTGA/DSCHeating rate, inert atmosphere
Enzymatic KineticsSpectrophotometrySubstrate concentration range, blank correction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.